molecular formula C15H26N2O4 B7916902 [(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

[(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7916902
M. Wt: 298.38 g/mol
InChI Key: PCIKPEWJZCNCKE-LBPRGKRZSA-N
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Description

Chemical Name: [(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid CAS Number: 1354019-05-8 Molecular Formula: C₁₅H₂₆N₂O₄ Molecular Weight: 298.38 g/mol Purity: ≥95% (as per CymitQuimica specifications)

This compound is a piperidine-based amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected cyclopropyl-amino group. Its S-configuration at the piperidine ring’s third position is critical for stereoselective interactions in biological systems .

Properties

IUPAC Name

2-[(3S)-3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(11-6-7-11)12-5-4-8-16(9-12)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIKPEWJZCNCKE-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@H]1CCCN(C1)CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

[(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of [(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group that can participate in further reactions or interactions . The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogs sharing Boc-protected amino groups, piperidine/pyrrolidine backbones, and variable substituents.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Biological Relevance
[(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid C₁₅H₂₆N₂O₄ 298.38 S-configuration, cyclopropyl-amino, piperidine backbone Potential use in targeted protein degradation or opioid receptor modulation
[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid C₁₅H₂₈N₂O₄ 300.40 R-configuration, isopropyl substituent Stereochemical differences may alter receptor binding affinity
[3-(tert-Butoxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid C₁₄H₂₄N₂O₄ 284.36 Pyrrolidine (5-membered ring) instead of piperidine Reduced ring size may affect conformational flexibility and bioavailability
{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid C₁₆H₂₈N₂O₄ 312.40 Cyclopropyl-amino attached via methylene linker Extended linker may enhance solubility or alter target engagement
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Phenyl substituent, carboxylic acid group Aromatic interactions and ionization state differ significantly

Research Findings and Gaps

  • Key Studies :
    • highlights piperidine-acetic acid derivatives as intermediates in protein degradation therapeutics.
    • emphasizes piperidines’ role in fine chemical synthesis, supporting industrial scalability.
  • Unanswered Questions :
    • Exact biological targets of the target compound remain uncharacterized.
    • Comparative pharmacokinetic data (e.g., half-life, clearance) for analogs are lacking.

Biological Activity

[(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features, including a piperidine ring and a cyclopropyl group. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H26N2O4, with a molecular weight of 298.38 g/mol. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and stability during synthesis and biological assays.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
  • Formation of the cyclopropyl group , which may involve specific cyclization reactions tailored to introduce this moiety.
  • Final deprotection to yield the target compound.

These steps can vary based on specific laboratory protocols or desired yields, emphasizing the importance of optimizing reaction conditions for efficient synthesis.

Biological Activity

Research into the biological activity of this compound has revealed several potential pharmacological effects:

Antibacterial Activity

Recent studies indicate that compounds with similar structural features exhibit significant antibacterial properties. For instance, related piperidine derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar activity.

Compound NameStructure FeaturesBiological Activity
This compoundStereoisomer of the target compoundPotentially similar bioactivity but different pharmacokinetics
1-(Cyclopropylamino)pentan-2-oneLacks tert-butoxycarbonyl protectionKnown analgesic properties
4-(Cyclopropylamino)butanoic acidSimple chain structureExhibits neuroprotective effects

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in bacterial cell wall synthesis or other vital metabolic pathways.

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of related compounds:

  • Antimicrobial Efficacy : In vitro studies demonstrated that related compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics.
  • Structure-Activity Relationship (SAR) : Research has focused on modifying the piperidine ring and cyclopropyl group to enhance antibacterial efficacy while minimizing cytotoxicity. These modifications have yielded promising leads for further development.

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